molecular formula C18H36O3 B14263914 9,12-Dihydroxyoctadecanal CAS No. 141363-59-9

9,12-Dihydroxyoctadecanal

Cat. No.: B14263914
CAS No.: 141363-59-9
M. Wt: 300.5 g/mol
InChI Key: NHBWUOCADFKXTO-UHFFFAOYSA-N
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Description

9,12-Dihydroxyoctadecanal is an organic compound with the molecular formula C18H36O3. It is a derivative of octadecanal, featuring hydroxyl groups at the 9th and 12th carbon positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,12-Dihydroxyoctadecanal can be synthesized through the oxidation of 9,12-dihydroxyoctadecanoic acid. The process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by selective oxidation. The use of biocatalysts and green chemistry approaches is also being explored to enhance the efficiency and sustainability of the production process .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Acid chlorides, anhydrides.

Major Products:

Scientific Research Applications

9,12-Dihydroxyoctadecanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,12-dihydroxyoctadecanal involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and affect cellular signaling processes. The hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

    9,12-Dihydroxyoctadecanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    9,10-Dihydroxyoctadecanoic acid: Hydroxyl groups at different positions.

    12-Hydroxyoctadecanoic acid: Single hydroxyl group at the 12th position

Uniqueness: 9,12-Dihydroxyoctadecanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual hydroxyl groups at specific positions also differentiate it from other similar compounds, making it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

141363-59-9

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

9,12-dihydroxyoctadecanal

InChI

InChI=1S/C18H36O3/c1-2-3-4-9-12-17(20)14-15-18(21)13-10-7-5-6-8-11-16-19/h16-18,20-21H,2-15H2,1H3

InChI Key

NHBWUOCADFKXTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC(CCCCCCCC=O)O)O

Origin of Product

United States

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